molecular formula C16H14N4O3S B607643 GJ-103 free acid CAS No. 1459687-89-8

GJ-103 free acid

Cat. No. B607643
M. Wt: 342.373
InChI Key: GBVQSAZHPCDBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GJ-103 free acid is an active analog of the read-through compound GJ072 . It is a chemical-induced read-through of premature stop codons that might be exploited as a potential treatment strategy for genetic disorders caused by nonsense mutations .


Molecular Structure Analysis

The molecular weight of GJ-103 free acid is 342.37 . Its molecular formula is C16H14N4O3S . The exact mass is 342.08 . The elemental analysis shows that it contains C, 56.13; H, 4.12; N, 16.36; O, 14.02; S, 9.36 .


Physical And Chemical Properties Analysis

GJ-103 free acid has a molecular weight of 342.37 and a molecular formula of C16H14N4O3S . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Measurement of Intracellular Magnesium

The review discusses accurate and reproducible methods for measuring cytosolic free magnesium ion concentration, Mgj, which is crucial in assessing its physiological role. Techniques like in vivo nuclear magnetic resonance (NMR) and fluorescence spectroscopy are highlighted, emphasizing their utility in determining Mgj values from magnesium ion chelators. This fundamental understanding could be applicable in studies related to the cellular functions of compounds like GJ-103 free acid (London, 1991).

2. Use of Free Nitrous Acid (FNA) in Wastewater Management

Research indicates that FNA, historically considered undesirable due to its inhibitory effects on microorganisms, is now being utilized to improve wastewater management. Its applications include controlling sewer corrosion and odor, achieving energy-efficient nitrogen removal, and facilitating algae harvesting. This shift in perspective towards using substances with inhibitory properties could inform approaches in handling compounds like GJ-103 free acid (Duan et al., 2019).

3. Analysis of Glutathione and its Implications in Redox and Detoxification

Glutathione, a thiol-containing tripeptide, plays a central role in cell biology, particularly in defending against deleterious compounds like free radicals. The review discusses methodologies for measuring glutathione levels and their significance in understanding tissue oxidative status, which could be relevant in studying the cellular impact of compounds such as GJ-103 free acid (Pastore et al., 2003).

4. Impact of G-protein-coupled Receptors on Inflammation and Insulin Sensitivity

The review summarizes findings on free fatty acid receptors, their ligands, and their potential physiological functions in vivo, focusing on inflammation and glucose metabolism. Understanding the interaction of such receptors with various compounds, potentially including GJ-103 free acid, is crucial in grasping the biological impact of these substances (Oh & Lagakos, 2011).

5. Glutathione Transferases and their Role in Metabolism and Disease

The review delves into the role of glutathione transferases in detoxifying electrophilic xenobiotics and inactivating endogenous harmful compounds, highlighting their involvement in various physiological processes. The insights could be relevant in studying the metabolism and potential detoxification pathways of compounds like GJ-103 free acid (Hayes et al., 2005).

Safety And Hazards

GJ-103 free acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVQSAZHPCDBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GJ-103 free acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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